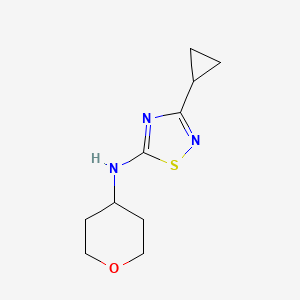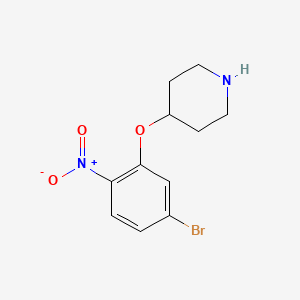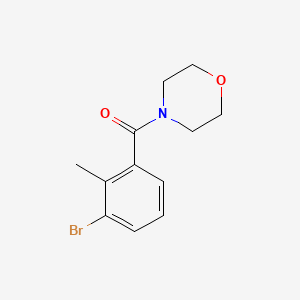![molecular formula C14H15N3O2 B1455871 Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 1374509-41-7](/img/structure/B1455871.png)
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” was not found in the search results .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found, there are studies on the reactions of related compounds. For example, a study on the Biginelli Condensation Assisted by Microwave Irradiation in Ionic Liquids was found .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found in the search results .Applications De Recherche Scientifique
Anticancer Activity
Pyrimidine derivatives have shown promising results in the field of anticancer research . They can inhibit certain enzymes and lead to cell death by apoptosis . The structural similarity of the pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Anti-inflammatory Activity
Pyrimidines have demonstrated significant anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Activity
Pyrimidines also exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Pyrimidines have been found to possess antimicrobial properties . They can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections.
Antiviral Activity
Pyrimidine-based compounds have been used in the development of antiviral drugs . They can interfere with the process of viral replication and are used in the treatment of viral infections.
Antituberculosis Activity
Pyrimidines have shown potential in the treatment of tuberculosis . Tuberculosis is a serious infectious disease that affects the lungs and other parts of the body.
Neuroprotection
Some pyrimidine derivatives have shown neuroprotective effects . They can protect neuronal cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s.
Drug Design and Synthesis
The pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes pyrimidines a promising scaffold for the design of new medicines .
Mécanisme D'action
Target of Action
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It is suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
The result of the action of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is the reduction of inflammation and neuroprotection. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-4-6-11(7-9)17-14-15-8-12(10(2)16-14)13(18)19-3/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBJHDAVINBGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)








![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)



